molecular formula C18H21NO3 B5853214 4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol

4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol

Cat. No. B5853214
M. Wt: 299.4 g/mol
InChI Key: DISFOFHRXVIELB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol, also known as GW501516, is a synthetic drug that has gained significant attention in the scientific community due to its potential applications in treating metabolic diseases, enhancing athletic performance, and preventing cancer. GW501516 is a peroxisome proliferator-activated receptor delta (PPARδ) agonist, which means it activates a specific protein that regulates gene expression in the body.

Scientific Research Applications

4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol has been extensively studied for its potential applications in treating metabolic diseases such as obesity, diabetes, and dyslipidemia. In animal studies, 4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol has been shown to increase the expression of genes involved in fatty acid oxidation, glucose uptake, and insulin sensitivity, leading to improved metabolic function. Additionally, 4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol has been shown to enhance athletic performance by increasing endurance and reducing muscle fatigue. It does this by increasing the expression of genes involved in mitochondrial biogenesis, which improves energy production in the body. 4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol has also been investigated for its potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.

Mechanism of Action

4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol works by binding to and activating the PPARδ protein, which regulates the expression of genes involved in lipid metabolism, glucose uptake, and mitochondrial biogenesis. By activating PPARδ, 4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol increases the expression of genes involved in fatty acid oxidation, which leads to increased energy production and improved metabolic function. Additionally, 4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol increases the expression of genes involved in mitochondrial biogenesis, which improves energy production in the body and enhances athletic performance.
Biochemical and Physiological Effects
4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol has been shown to have a number of biochemical and physiological effects in animal studies. It increases the expression of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, leading to improved metabolic function and enhanced athletic performance. 4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol has also been shown to reduce inflammation and oxidative stress, which are both associated with the development of metabolic diseases. Additionally, 4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol has been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol has several advantages for lab experiments. It is highly selective for PPARδ and has a long half-life, which makes it ideal for studying its effects in vivo. Additionally, 4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol has been extensively studied and has a well-established mechanism of action, which makes it a useful tool for investigating the role of PPARδ in metabolic diseases and athletic performance. However, 4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol has some limitations for lab experiments. It is a synthetic drug and may not accurately reflect the effects of natural compounds on the body. Additionally, the long-term effects of 4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol on human health are not well understood, which may limit its clinical applications.

Future Directions

There are several future directions for research on 4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol. One area of interest is the potential use of 4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol in treating metabolic diseases such as obesity, diabetes, and dyslipidemia. Further studies are needed to determine the long-term safety and efficacy of 4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol in humans. Another area of interest is the potential use of 4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol in preventing cancer. Additional studies are needed to determine the optimal dose and duration of treatment for inhibiting the growth of cancer cells. Finally, further research is needed to understand the role of PPARδ in athletic performance and the potential use of 4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol as a performance-enhancing drug.

Synthesis Methods

4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol is synthesized through a multistep process that involves the reaction of 2,6-dimethoxyphenol with various reagents to form the desired product. The final step involves the reaction of the intermediate product with 2,3-dihydro-1H-inden-5-ylamine to produce 4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol. The synthesis method is complex and requires expertise in organic chemistry.

properties

IUPAC Name

4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-21-16-8-12(9-17(22-2)18(16)20)11-19-15-7-6-13-4-3-5-14(13)10-15/h6-10,19-20H,3-5,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISFOFHRXVIELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CNC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol

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